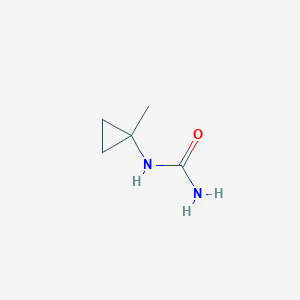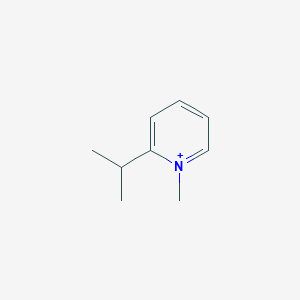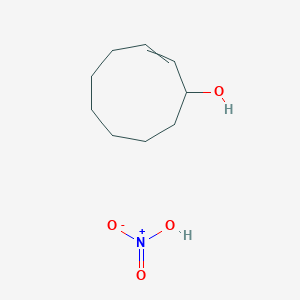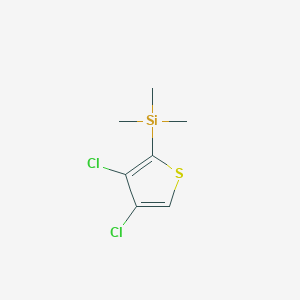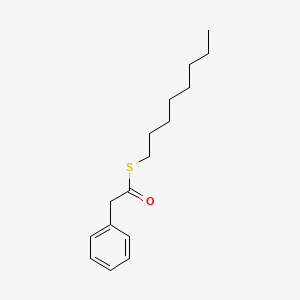
S-Octyl phenylethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Octyl phenylethanethioate: is an organic compound belonging to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Octyl phenylethanethioate can be synthesized through the esterification of phenylethanethiol with octanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:
Phenylethanethiol+OctanolAcid CatalystS-Octyl phenylethanethioate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and selectivity. Additionally, solvent extraction and purification techniques are employed to isolate the desired product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Octyl phenylethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The thioester group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Corresponding substituted thioesters
Applications De Recherche Scientifique
Chemistry: S-Octyl phenylethanethioate is used as a precursor in the synthesis of various organic compounds. Its unique thioester functional group makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. Thioesters are known to interact with enzymes involved in metabolic pathways, making them useful tools in biochemical studies.
Medicine: The compound’s ability to undergo specific chemical reactions makes it a candidate for drug development. Researchers are exploring its potential as a prodrug, where the thioester bond can be cleaved to release active pharmaceutical agents.
Industry: this compound is used in the production of specialty chemicals and fragrances. Its unique odor profile makes it valuable in the formulation of perfumes and flavoring agents.
Mécanisme D'action
The mechanism of action of S-Octyl phenylethanethioate involves its interaction with molecular targets through its thioester functional group. The sulfur atom in the thioester bond can form covalent bonds with nucleophilic residues in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
- S-Methyl phenylethanethioate
- S-Butyl phenylethanethioate
- S-Octyl acetate
Comparison: S-Octyl phenylethanethioate is unique due to its longer alkyl chain compared to S-Methyl and S-Butyl phenylethanethioate. This longer chain can influence its solubility, reactivity, and interaction with biological targets. Compared to S-Octyl acetate, the presence of the sulfur atom in this compound imparts different chemical properties, such as increased nucleophilicity and the ability to form stronger covalent bonds with proteins.
Propriétés
Numéro CAS |
56986-78-8 |
|---|---|
Formule moléculaire |
C16H24OS |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
S-octyl 2-phenylethanethioate |
InChI |
InChI=1S/C16H24OS/c1-2-3-4-5-6-10-13-18-16(17)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
Clé InChI |
YZYDLWLTQQXTSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


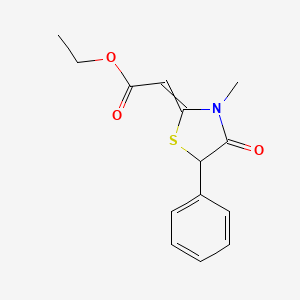
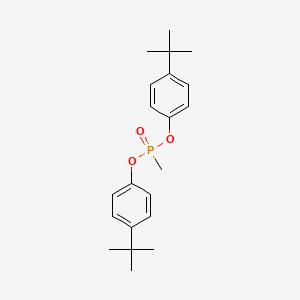
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
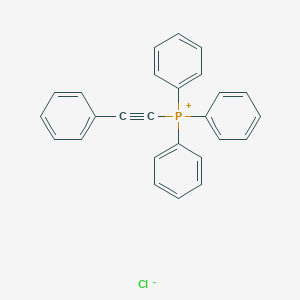
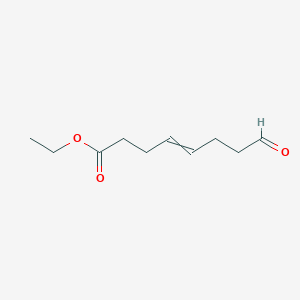
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
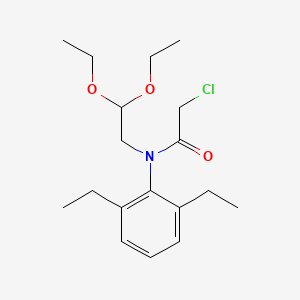
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
